molecular formula C9H9BrO3 B3040931 Methyl 4-bromo-3-(hydroxymethyl)benzoate CAS No. 254746-40-2

Methyl 4-bromo-3-(hydroxymethyl)benzoate

Cat. No. B3040931
CAS RN: 254746-40-2
M. Wt: 245.07 g/mol
InChI Key: YOIIBAQYFWZDPX-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-3-(hydroxymethyl)benzoate” is a chemical compound with the molecular formula C9H9BrO3 . It is an ester and is considered an important intermediate in drug synthesis . The ester group in this compound is slightly twisted out of the plane of the central aromatic ring .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-3-(hydroxymethyl)benzoate” is characterized by the presence of a bromo group and a hydroxymethyl group attached to a benzoate core . The InChI code for this compound is 1S/C9H9BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-3-(hydroxymethyl)benzoate” is a solid at room temperature . It has a molecular weight of 245.07 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 318.0±22.0 °C at 760 mmHg, and a flash point of 146.1±22.3 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Methyl 4-bromo-3-(hydroxymethyl)benzoate serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, especially in the preparation of potential anti-HIV agents and aldose reductase inhibitors . Its bromine substituent provides a handle for further functionalization, allowing chemists to tailor its properties for specific applications.

Safety and Hazards

“Methyl 4-bromo-3-(hydroxymethyl)benzoate” is considered hazardous. It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 4-bromo-3-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIIBAQYFWZDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-(hydroxymethyl)benzoate

CAS RN

254746-40-2
Record name methyl 4-bromo-3-(hydroxymethyl)benzoate
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Synthesis routes and methods

Procedure details

To a −78° C. solution of dimethyl 4-bromoisophthalate (21.0 g, 77 mmol)(commercially available from Maybridge) in THF (100 mL) was slowly added diisobutylaluminum hydride (269 mL, 269 mol, 1.0 M solution in hexane, commercially available from Sigma-Aldrich, St. Louis, Mo., USA) over 20 minutes. After stirring at −78° C. for 3 hours, the resulting mixture was treated with MeOH. Organic solvents were removed under reduced pressure and the residue was redissolved in EtOAc and washed with 1.0 N HCl. After removal of organic solvents under reduced pressure, purification of the residue through silica gel chromatography with 0-35% EtOAc in hexanes as eluents afforded 132.1 (7.1 g, 38%).
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21 g
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269 mL
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100 mL
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38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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